

Introduction: Strategic Importance of a Halogenated Benzylamine Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloro-3-methylbenzylamine**

Cat. No.: **B3077063**

[Get Quote](#)

2-Chloro-3-methylbenzylamine (CAS: 1044256-78-1) is a substituted aromatic amine that serves as a crucial and versatile building block in modern medicinal chemistry. Its structure, featuring a reactive primary amine function and a sterically and electronically defined aromatic ring, makes it a valuable intermediate for constructing complex molecular architectures. The presence of both chloro and methyl substituents on the phenyl ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions—key considerations in drug design.

The utility of halogenated compounds in pharmaceuticals is well-documented, with chlorine atoms frequently incorporated to enhance biological activity or modulate pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, properties, and handling of **2-Chloro-3-methylbenzylamine**, grounded in established chemical principles and tailored for researchers and professionals in drug development. Its documented use as an intermediate in the synthesis of novel therapeutic agents, such as 3-phosphoglycerate dehydrogenase inhibitors and CYP17 inhibitors, underscores its relevance in the pursuit of new medicines.^{[1][2]}

Physicochemical and Spectroscopic Profile

Characterizing a synthetic intermediate is a foundational step in ensuring the validity of subsequent reactions and the purity of the final product. Below are the key identifiers and expected analytical properties for **2-Chloro-3-methylbenzylamine**.

Table 1: Core Properties and Identifiers

Property	Value
IUPAC Name	(2-Chloro-3-methylphenyl)methanamine
CAS Number	1044256-78-1
Molecular Formula	C ₈ H ₁₀ ClN
Molecular Weight	155.62 g/mol
Physical Form	No data available
Melting Point	No data available
Boiling Point	No data available

Spectroscopic Signature Analysis

While a definitive, published spectrum for this specific compound is not widely available, its structure allows for a reliable prediction of its key spectroscopic features.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to exhibit distinct signals corresponding to the different chemical environments. The aromatic region should show three protons with complex splitting patterns (doublets or triplets) between δ 7.0-7.4 ppm. The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.8-4.0 ppm, while the amine protons (-NH₂) would present as a broad singlet that can vary in chemical shift (typically δ 1.5-2.5 ppm) depending on solvent and concentration. The methyl group (-CH₃) protons would appear as a sharp singlet around δ 2.2-2.4 ppm. A ¹H-NMR spectrum for a related benzylidenguanidine derivative shows aromatic protons in the δ 7.18-7.24 ppm range and a methyl singlet at δ 2.17 ppm, supporting these predictions.[3]
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display eight unique signals. The aromatic carbons would resonate in the δ 125-140 ppm region. The benzylic carbon is expected around δ 45-50 ppm, and the methyl carbon would be found upfield, typically around δ 18-22 ppm.
- IR (Infrared) Spectroscopy: Key vibrational modes would include a characteristic N-H stretch for the primary amine, appearing as two distinct peaks in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching would be observed just above 3000 cm^{-1} , while the C-Cl stretch would appear in the fingerprint region, typically between $600\text{-}800\text{ cm}^{-1}$.

- MS (Mass Spectrometry): The mass spectrum under electron ionization (EI) would show a molecular ion peak (M^+) at m/z 155. The isotopic pattern for chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of approximately 3:1) would be evident, with a corresponding $\text{M}+2$ peak at m/z 157 that is about one-third the intensity of the molecular ion peak. A prominent fragment would be the benzyl cation (loss of NH_2) at m/z 140.

Core Synthesis Methodologies

The synthesis of **2-Chloro-3-methylbenzylamine** can be approached via two primary, reliable routes starting from commercially available precursors. The choice of method often depends on available equipment, scale, and functional group tolerance requirements.

Route 1: Reductive Amination of 2-Chloro-3-methylbenzaldehyde

This is arguably the most direct and widely used method for preparing benzylamines from their corresponding aldehydes.^[1] The process involves two key transformations: the formation of an imine intermediate followed by its in-situ reduction.

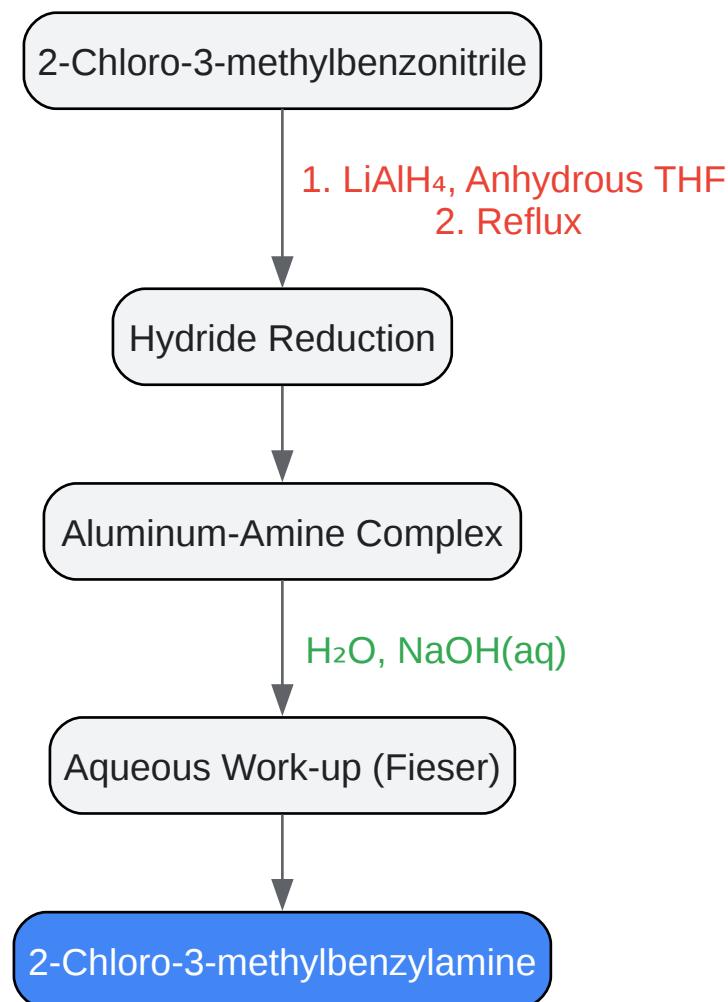
Part A: Aldehyde Synthesis

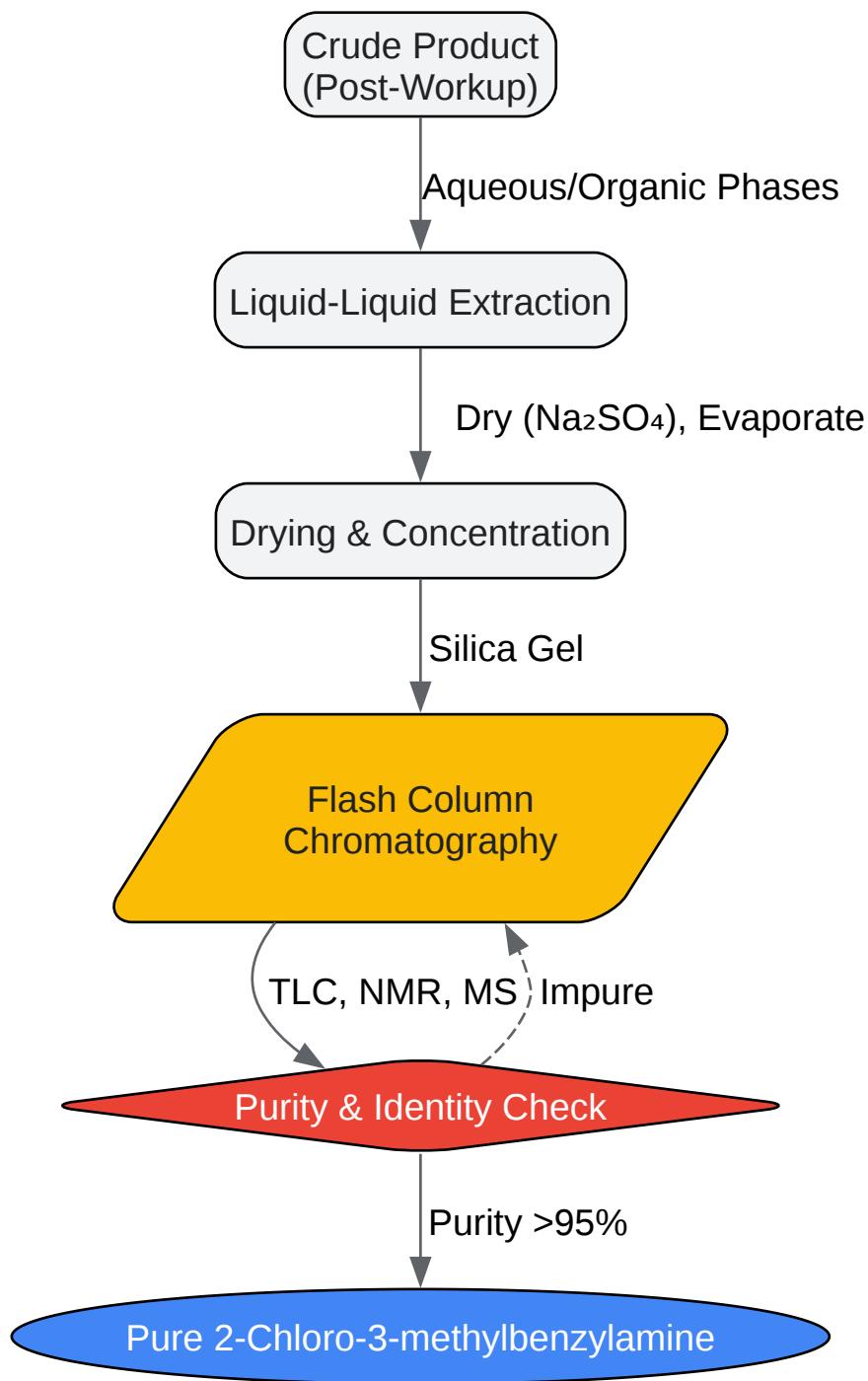
(2-Chloro-3-methylphenyl)methanol

MnO₂, DCM
Room Temp, 12h

Oxidation

2-Chloro-3-methylbenzaldehyde


Part B: Reductive Amination


2-Chloro-3-methylbenzaldehyde

NH₄OAc, NaBH₃CN
Methanol

Imine Formation & Reduction

2-Chloro-3-methylbenzylamine

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2017156177A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. EP3008042A1 - Novel cyp17 inhibitors/antiandrogens - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [Introduction: Strategic Importance of a Halogenated Benzylamine Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3077063#2-chloro-3-methylbenzylamine-synthesis-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com